molecular formula C7H14O B165635 3-Methylcyclohexanol CAS No. 591-23-1

3-Methylcyclohexanol

Cat. No.: B165635
CAS No.: 591-23-1
M. Wt: 114.19 g/mol
InChI Key: HTSABYAWKQAHBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Methylcyclohexanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript . It has two stereoisomers: cis-3-Methylcyclohexanol and trans-3-Methylcyclohexanol .


Chemical Reactions Analysis

The reactions of this compound typically involve conversion into alkyl halides . This reaction occurs under acidic conditions, with the protonated alcohol acting as a leaving group . The order of reactivity of alcohols is 3° > 2° > 1° methyl .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 170.3±8.0 °C at 760 mmHg . The vapour pressure is 0.5±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.4±6.0 kJ/mol . The flash point is 62.8±0.0 °C . The index of refraction is 1.463 .

Scientific Research Applications

  • Metabolic Pathways and Stereochemistry :

    • The metabolism of isomeric methylcyclohexanols, including 3-Methylcyclohexanol, involves excretion as glucuronides of more stable forms of alcohols, with variations in metabolic pathways depending on the isomer (Elliott, Tao, & Williams, 1965).
  • Enantioselectivity and Crystallization :

    • Enhanced enantioselectivity in the crystallization of 3-Methylcyclohexanone was achieved using mixed diol host compounds, demonstrating the potential for separating enantiomers in a laboratory setting (Nassimbeni, Su, & Curtin, 2012).
  • Organic Laboratory Research and Dehydration Studies :

    • This compound has been used as a subject in dehydration experiments, serving as an introduction to organic laboratory research (Cawley & Linder, 1997).
  • Gas-Phase Acidities and Structural Effects :

    • The study of gas-phase acidities of alcohols, including various epimers of methylcyclohexanol, has provided insights into their structural effects and relative stabilities (Majumdar, Clairet, Tabet, & Cooks, 1992).
  • Diastereoisomeric Differentiation and Spectroscopy :

  • Electroantennogram Responses and Chemoreceptors :

    • In a study on Drosophila, electroantennogram responses to 4-methylcyclohexanol and other chemicals provided insights into chemoreceptor identification, with implications for understanding olfactory mechanisms (Borst, 1984).
  • Enantioselective Biological Reduction :

    • Biological reduction of alkylcyclohexanones, including this compound, by Glomerella cingulata, demonstrated enantioselective reduction, indicating its potential in biocatalysis (Miyazawa, Okamura, & Kameoka, 1996).
  • Epoxide Rearrangement and Solid Acid/Base Catalysis :

    • The study of the reaction of 1-methylcyclohexene oxide over solid acids and bases revealed multiple products, including 2-methylcyclohexanol, highlighting the role of catalysts in organic reactions (Arata, Akutagawa, & Tanabe, 1975).

Safety and Hazards

3-Methylcyclohexanol is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Properties

IUPAC Name

3-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
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InChI Key

HTSABYAWKQAHBT-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCC(C1)O
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Molecular Formula

C7H14O
Record name 3-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID80870642
Record name 3-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless viscous liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS VISCOUS LIQUID.
Record name 3-Methylcyclohexanol
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Boiling Point

162.00 to 164.00 °C. @ 760.00 mm Hg, 174 °C
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Flash Point

62 °C c.c.
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Density

Relative density (water = 1): 0.92
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CAS No.

591-23-1
Record name 3-Methylcyclohexanol
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Melting Point

-5.5 °C (cis-isomer)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanol
Reactant of Route 2
3-Methylcyclohexanol
Reactant of Route 3
3-Methylcyclohexanol
Reactant of Route 4
3-Methylcyclohexanol
Reactant of Route 5
3-Methylcyclohexanol
Reactant of Route 6
3-Methylcyclohexanol
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methylcyclohexanol?

A1: The molecular formula of this compound is C7H14O, and its molecular weight is 114.19 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While the provided abstracts don't contain detailed spectroscopic data, studies generally characterize this compound using techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and mass spectrometry. [, ] These methods help identify functional groups and structural features.

Q3: What is the significance of cis and trans isomers in this compound?

A3: this compound exists as cis and trans isomers, each with distinct spatial arrangements of the methyl and hydroxyl groups. These isomers often exhibit different physical and chemical properties, impacting their reactivity and biological activity. [, , ]

Q4: How do the cis and trans isomers of this compound differ in their biological activity?

A4: Research indicates that microorganisms exhibit different preferences for hydrolyzing the acetate esters of cis and trans-3-Methylcyclohexanol. This suggests stereoselectivity in enzymatic reactions involving these isomers. [] In another study, (+)-trans-3-Methylcyclohexanol was preferentially formed from the corresponding acetate, while (−)-cis-3-Methylcyclohexanol was produced from its respective acetate using specific microorganisms. []

Q5: How does the configuration of this compound influence its metabolism in rabbits?

A5: Studies on rabbits show that different isomers of Methylcyclohexanol are metabolized and excreted differently. Notably, racemic cis and trans-3-Methylcyclohexanol, as well as 3-Methylcyclohexanone, are predominantly excreted as conjugated racemic cis-3-Methylcyclohexanol. []

Q6: How is this compound used in catalytic deoxygenation reactions?

A6: this compound serves as a model compound in research exploring the catalytic deoxygenation of biomass pyrolysis vapors for biofuel production. Studies have examined its conversion over catalysts like Pt/C and Pt/TiO2. [, ]

Q7: What are the preferred reaction pathways for the deoxygenation of this compound?

A7: Calculations indicate that ring hydrogenation to 3-Methylcyclohexanone and this compound is energetically favored over Pt(111) catalysts. [] Alternatively, on TiO2(101), tautomerization and direct deoxygenation to toluene are possibilities, though with higher energy barriers. [, ]

Q8: What role does the catalyst support play in the deoxygenation of this compound?

A8: The support material significantly influences the deoxygenation process. Experimental results show Pt/TiO2 to be more active than Pt/C on a per-metal site basis, displaying a higher selectivity toward toluene production. [, ] This suggests a synergistic effect between noble metals and reducible metal oxide supports. []

Q9: How is this compound involved in the Guerbet reaction?

A9: The formation of 3-Methyl-5-pentylcyclohexanol from hexanol and isopropyl alcohol via the Guerbet reaction highlights the accessibility of 5-Alkyl-3-methylcyclohexanols through this method. [] The yield of 3-Methyl-5-pentylcyclohexanol increases with both reaction temperature and catalyst concentration. []

Q10: What is the significance of surface-modified materials in the reduction of 3-Methylcyclohexanone?

A10: Utilizing surface-modified nano fly ash as an activator in the reduction of 3-Methylcyclohexanone with NaBH4 leads to the exclusive formation of cis-3-Methylcyclohexanol, where the hydroxyl group is equatorially disposed. [] This selectivity is attributed to the nucleophilic activation of the carbonyl group by the silanol groups on the modified fly ash surface. []

Q11: How do surface-activated Si-MCM-41 and SBA-16 contribute to the stereoselective reduction of cyclic ketones?

A11: Surface-activated Si-MCM-41 and SBA-16, after treatment with concentrated HCl, act as reusable supports for reducing cyclic ketones with NaBH4. Notably, 3-Methylcyclohexanone is reduced exclusively to cis-3-Methylcyclohexanol, showcasing stereoselectivity attributed to the activated silanol groups on the support surfaces. []

Q12: How does horse liver alcohol dehydrogenase interact with this compound?

A12: Horse liver alcohol dehydrogenase exhibits stereospecificity towards the this compound enantiomers. The (1S,3S)-3-Methylcyclohexanol shows significantly higher reactivity than cyclohexanol, while the (1R,3R)-enantiomer is far less reactive. []

Q13: What is the proposed mechanism for the observed stereospecificity with horse liver alcohol dehydrogenase?

A13: Computer simulations and 3D modeling suggest that the (1S,3S)-isomer binds to the enzyme in a productive, reactive conformation, facilitating hydrogen transfer to NAD+. [] Conversely, the (1R,3R)-isomer favors a nonproductive binding mode, potentially leading to inhibition. []

Q14: How does the microorganism Glomerella cingulata interact with methylcyclohexanones?

A14: Glomerella cingulata exhibits regioselectivity in reducing alkylcyclohexanones. For 2-, 3-, and 4-Methylcyclohexanone, it produces the corresponding cis and trans-Methylcyclohexanols. [] The major products are cis-2-Methylcyclohexanol from 2-Methylcyclohexanone and cis-3-Methylcyclohexanol from 3-Methylcyclohexanone, indicating a preference for cis isomers. []

Q15: What is the enantioselectivity observed with Glomerella cingulata and methylcyclohexanones?

A15: Glomerella cingulata demonstrates enantioselectivity during the reduction of (±)-2- and (±)-3-Methylcyclohexanone. [] Specifically, (2R)-2-Methylcyclohexanone converts to (+)-cis-2-Methylcyclohexanol (1S-2R) with high enantiomeric excess. [] Similarly, the major product from (±)-3-Methylcyclohexanone is (−)-cis-3-Methylcyclohexanol (1S-3R), albeit with lower enantiomeric excess. []

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